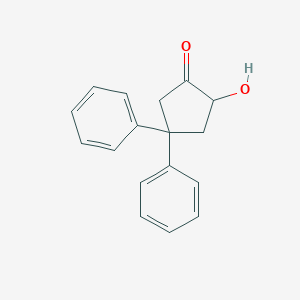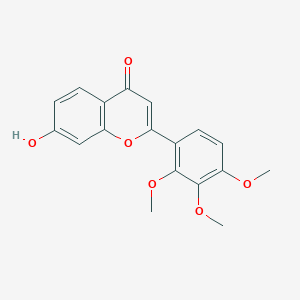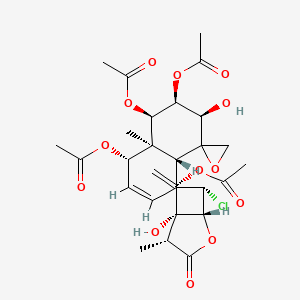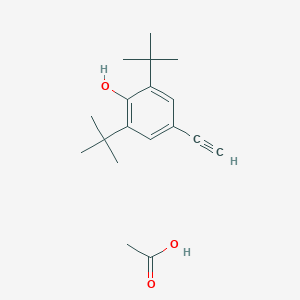
4-Penten-2-one, 3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Penten-2-one, 3-methyl-1-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-one, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-Penten-2-one, 3-methyl-1-phenyl- may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Penten-2-one, 3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Penten-2-one, 3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Penten-2-one, 3-methyl-1-phenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Penten-2-one, 4-methyl-: Similar structure but with different substituents.
4-Methyl-3-penten-2-one: Another isomer with a different arrangement of the carbon chain.
Uniqueness
4-Penten-2-one, 3-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a pentenyl chain, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
135987-22-3 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-1-phenylpent-4-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-10(2)12(13)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
Clé InChI |
BXKSELGVDYGQSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


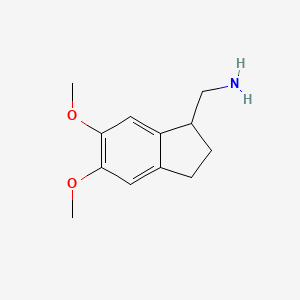
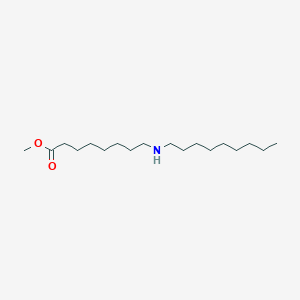
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
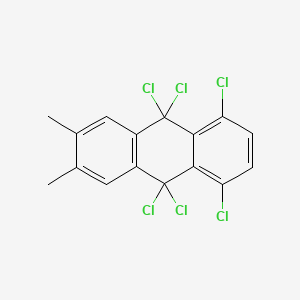
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)

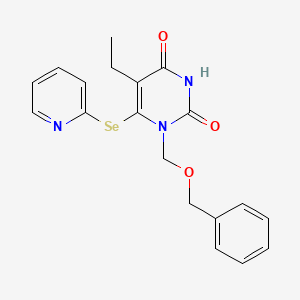
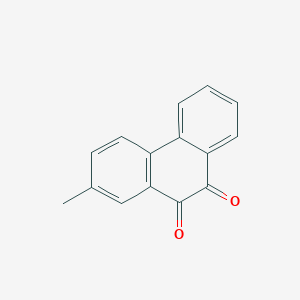
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
